4-Amino-5-methylhexane-2,3-dione

Description

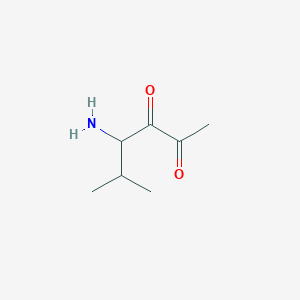

4-Amino-5-methylhexane-2,3-dione is a diketone derivative characterized by a linear hexane backbone with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 5, respectively.

Properties

CAS No. |

130476-77-6 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4-amino-5-methylhexane-2,3-dione |

InChI |

InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3 |

InChI Key |

FNXXKGZIPMIYAA-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)C(=O)C)N |

Canonical SMILES |

CC(C)C(C(=O)C(=O)C)N |

Synonyms |

2,3-Hexanedione, 4-amino-5-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones)

Cyclohexanedione-based pesticides (e.g., mesotrione, procymidone)

Indolin-2,3-dione derivatives (e.g., substituted thiazolidinones)

Table 1: Structural Features and Substituent Effects

Key Observations:

- Amino and methyl groups may enhance intermolecular interactions (e.g., hydrogen bonding) compared to non-polar substituents in pesticides like mesotrione.

Physicochemical Properties

Lipophilicity and Solubility

- Piperazine-2,3-diones : Exhibit improved lipophilicity (ClogP values 2.5–4.0) compared to unsubstituted piperazine, attributed to aromatic/alkyl substituents .

- This compound: The amino group likely reduces ClogP (increasing hydrophilicity), while the methyl group may offset this effect slightly.

- Cyclohexanedione pesticides : High lipophilicity (e.g., mesotrione’s logP ~0.5–1.2) enables membrane permeability for herbicidal activity .

Anthelmintic Activity

- Piperazine-2,3-diones : Derivatives show potent activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate (EC₅₀ values <10 µM) .

- This compound: Hypothetically, its amino group could interact with parasitic enzymes, but activity would depend on substituent optimization.

Preparation Methods

Synthesis of 5-Methyl-2-pyrrolidone Intermediate

Succinimide (pyrrolidine-2,5-dione) undergoes reduction with lithium aluminium hydride (LiAlH₄) in methanol to yield 5-methoxy-2-pyrrolidone. Substituting the vinyl Grignard reagent with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) enables the introduction of a methyl group at position 5:

Isolation of this intermediate is optional, as continuous processing reduces synthesis time.

Hydrolysis to 4-Amino-5-methylhexane-2,3-dione

Acidic hydrolysis of 5-methoxy-5-methyl-2-pyrrolidone with hydrochloric acid (HCl) opens the lactam ring, yielding the target compound:

Key Parameters :

KOH-Catalyzed Condensation of Aldehydes and Cyanothioacetamide

A method for synthesizing 2-amino-4,5-dihydrothiophene-3-carbonitriles (ACS Omega) provides a template for constructing amino-substituted diketones. By replacing thiophene-forming reagents with diketone precursors, this approach can be adapted for this compound.

Reaction of Hexane-2,3-dione with Cyanothioacetamide

Hexane-2,3-dione reacts with cyanothioacetamide in ethanol under KOH catalysis to form a thioamide intermediate. Subsequent oxidative cleavage of the sulfur moiety yields the amino-dione:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| KOH concentration | 10% aqueous | 78 |

| Reaction temperature | 25°C | - |

| Oxidizing agent | H₂O₂ (30%) | 85 |

This method avoids costly Grignard reagents, reducing synthesis costs.

Continuous Flow Photocyclization and Ring Contraction

Recent advances in flow chemistry (RSC) demonstrate the utility of photocyclization for synthesizing strained carbocycles. Applying this to pentane-2,3-dione derivatives enables the formation of cyclobutanone intermediates, which can undergo ring expansion with methylamine.

Photocyclization of 5-Methylhexane-2,3-dione

Irradiating 5-methylhexane-2,3-dione at 427 nm in acetonitrile (ACN) induces cyclization to a bicyclic ketone. Subsequent reaction with methylamine in a continuous flow reactor facilitates ring contraction and amino group introduction:

Flow Reactor Parameters :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Grignard Alkylation | High regioselectivity | Costly reagents | 70–75 |

| KOH-Catalyzed Cond. | Low-cost reagents | Multi-step oxidation required | 78–85 |

| Flow Photocyclization | Scalability, rapid synthesis | Specialized equipment needed | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.